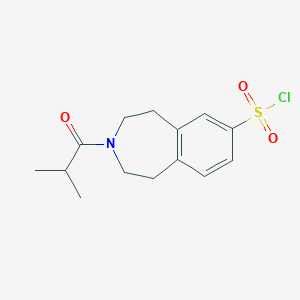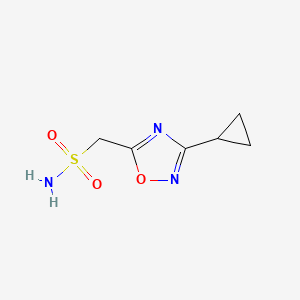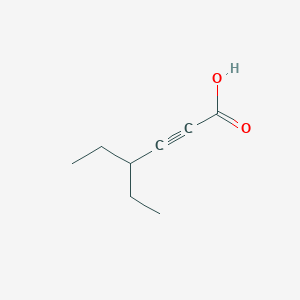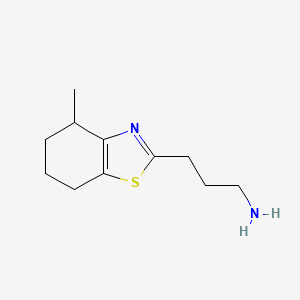![molecular formula C16H22BrNO B13187934 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both furan and pyridine rings, with additional functional groups such as a benzyl group and a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is then introduced through a series of condensation reactions.
Functional Group Modifications: The benzyl and bromomethyl groups are introduced through substitution reactions, often using reagents like benzyl bromide and N-bromosuccinimide (NBS) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzyl Bromide: Used for introducing the benzyl group.
Catalysts: Various catalysts such as palladium or platinum may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyl-3a-(chloromethyl)-2-methyl-octahydrofuro[3,2-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-Benzyl-3a-(hydroxymethyl)-2-methyl-octahydrofuro[3,2-c]pyridine: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxy- counterparts. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .
Propiedades
Fórmula molecular |
C16H22BrNO |
|---|---|
Peso molecular |
324.26 g/mol |
Nombre IUPAC |
5-benzyl-3a-(bromomethyl)-2-methyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C16H22BrNO/c1-13-9-16(11-17)12-18(8-7-15(16)19-13)10-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 |
Clave InChI |
WWLGXDWHVFXAPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(CN(CCC2O1)CC3=CC=CC=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)






![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)





![1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13187930.png)
